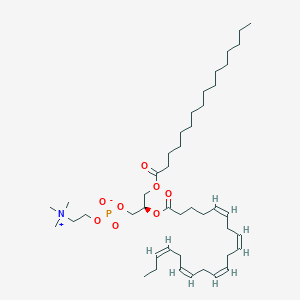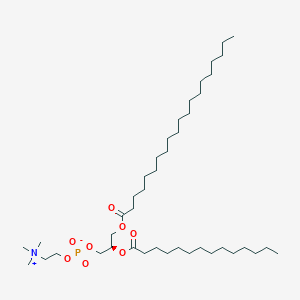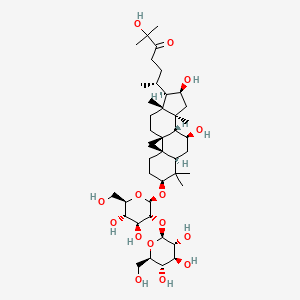
Tarecilioside G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tarecilioside G is a natural product found in Tarenna gracilipes with data available.
Wissenschaftliche Forschungsanwendungen
Cycloartane Glycosides Discovery
Tarecilioside G, along with other cycloartane glycosides, was identified in the leaves of Tarenna gracilipes. These compounds, including tareciliosides A–G, were isolated from a methanol extract of the leaves and their structures were elucidated through spectroscopic analyses (Zhao et al., 2008).
Additional Cycloartane Glycosides Discovery
Further research on Tarenna gracilipes led to the isolation of additional cycloartane glycosides, named tareciliosides H-M. These were also derived from a methanol extract of the plant's leaves, enhancing the understanding of the chemical composition of this species (Zhao et al., 2011).
Cytotoxicity and Triterpenes Study
In a study focusing on tareciliosides N–S, researchers investigated the cytotoxic effects of these compounds on A549 cells and Leishmania major trypanosome protozoa. This study highlighted the potential biological activities of cycloartane glycosides, including tarecilioside G, in medicinal applications (Zhao et al., 2012).
Rubiaceous Plants Study
The broader context of this research lies in the study of Rubiaceous plants, where Tarenna gracilipes is included. These plants have been used traditionally in medicine, and the discovery of compounds like tarecilioside G contributes to understanding their medicinal value (Zhao et al., 2009).
Eigenschaften
Produktname |
Tarecilioside G |
|---|---|
Molekularformel |
C42H70O15 |
Molekulargewicht |
815 g/mol |
IUPAC-Name |
(6R)-6-[(1S,3R,6S,8R,10S,11S,12S,14S,15R,16R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dihydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-hydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C42H70O15/c1-19(8-9-25(47)38(4,5)53)27-21(46)15-40(7)34-20(45)14-24-37(2,3)26(10-11-41(24)18-42(34,41)13-12-39(27,40)6)56-36-33(31(51)29(49)23(17-44)55-36)57-35-32(52)30(50)28(48)22(16-43)54-35/h19-24,26-36,43-46,48-53H,8-18H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,39-,40+,41-,42+/m1/s1 |
InChI-Schlüssel |
DJOSESNXUIOIAY-BEAMQALRSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)C(C)(C)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2[C@H](C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |
Kanonische SMILES |
CC(CCC(=O)C(C)(C)O)C1C(CC2(C1(CCC34C2C(CC5C3(C4)CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |
Synonyme |
tarecilioside G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



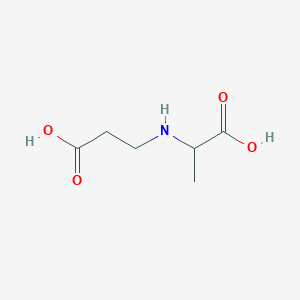
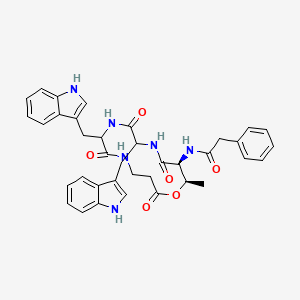
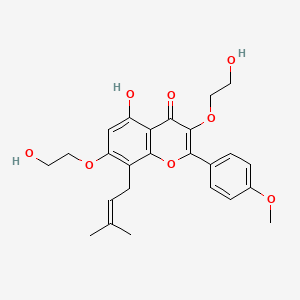
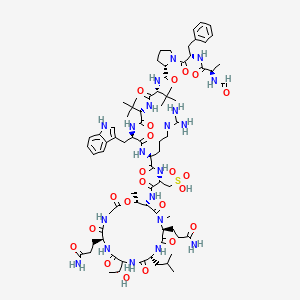
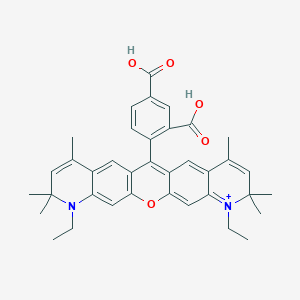
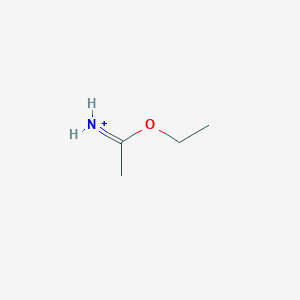

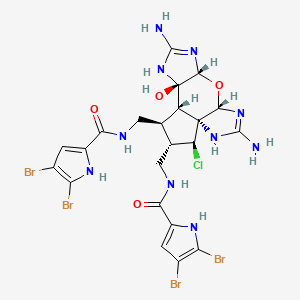
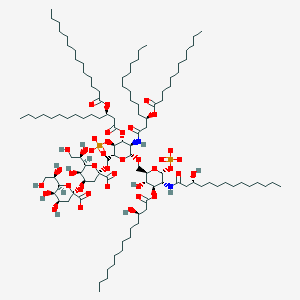
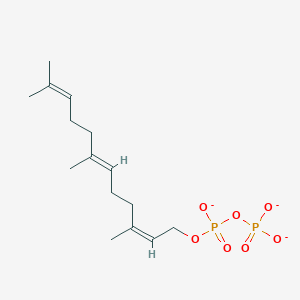

![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)
